1,1,1-Trifluoro-3-(piperazin-1-yl)propan-2-one
Overview
Description
1,1,1-Trifluoro-3-(piperazin-1-yl)propan-2-one is a chemical compound with the molecular formula C7H13F3N2O . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H13F3N2O/c8-7(9,10)6(13)5-12-3-1-11-2-4-12/h6,11,13H,1-5H2 .Physical and Chemical Properties Analysis
This compound is a powder at room temperature . Its molecular weight is 198.19 .Scientific Research Applications
Stereocontrolled Synthesis
1,1,1-Trifluoro-3-(phenylthio)propan-2-ol, closely related to the queried compound, is used in stereocontrolled synthesis. Its high enantiomeric purity, achieved through lipase-mediated kinetic resolution, allows its conversion into 1,1,1-trifluoro-2,3-epoxypropane, a key intermediate in various chemical reactions (Shimizu, Sugiyama, & Fujisawa, 1996).
Molecular Structure and Docking
The molecular structure and binding mechanism of a similar compound, (S)-1-((1H-benzo[d][1,2,3]triazol-1-yl)oxy)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-ol, have been investigated. The compound's conformational analysis and molecular orbital studies provide insights for drug design, particularly for α1A-adrenoceptor antagonists (Xu et al., 2016).
Synthesis of Trifluoromethyl-Substituted Heteroarenes
4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO), a variant of the compound , is used as a building block in synthesizing trifluoromethyl-substituted heteroarenes. This includes the synthesis of piperazines and demonstrates the versatility of trifluoromethylated compounds in pharmaceutical development (Sommer, Braun, Schröder, & Kirschning, 2017).
Antifungal Activity
A series of compounds, including 1-(1H-1,2,4-triazol-1-yl)-2-(2,4-difluoro-phenyl)-3-[(4-substituted phenyl)-piperazin-1-yl]-propan-2-ols, designed and synthesized for their antifungal properties, demonstrate the potential of trifluoromethyl-piperazin compounds in medicinal chemistry (Chai et al., 2011).
Safety and Hazards
This compound has been labeled with the GHS07 pictogram. The hazard statements associated with it are H302, H312, H315, H319, H332, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .
Properties
IUPAC Name |
1,1,1-trifluoro-3-piperazin-1-ylpropan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F3N2O/c8-7(9,10)6(13)5-12-3-1-11-2-4-12/h11H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDINFOVCBOTSQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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